molecular formula C8H11F3O2 B1206878 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione CAS No. 22767-90-4

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

Cat. No.: B1206878
CAS No.: 22767-90-4
M. Wt: 196.17 g/mol
InChI Key: BVPKYBMUQDZTJH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: is a chemical compound that belongs to the class of 1,3-diketones. It is known for its unique structure, which includes three fluorine atoms and two methyl groups attached to a hexanedione backbone. This compound is often used in various chemical syntheses and has applications in different fields due to its distinctive properties .

Mechanism of Action

Target of Action

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) is a 1,3-diketone . Its primary targets are Erbium (Er) ions . Erbium ions are often used in optical amplifiers and lasers due to their unique optical properties.

Mode of Action

TFDMHD forms complexes with Er(3+) ions . These complexes show thermally activated slow relaxation of magnetization under a zero direct-current (DC) field . This suggests that TFDMHD can influence the magnetic properties of Erbium ions, potentially altering their behavior in optical systems.

Pharmacokinetics

Its physical properties such as boiling point (138-141 °c) and density (1129 g/mL at 25 °C) have been documented .

Result of Action

The primary result of TFDMHD’s action is the formation of complexes with Er(3+) ions that exhibit thermally activated slow relaxation of magnetization . This could potentially be used to manipulate the magnetic properties of materials in various applications, such as in the field of magneto-optics.

Action Environment

The action of TFDMHD is likely to be influenced by environmental factors such as temperature, given that its complexes with Er(3+) ions show thermally activated behavior . .

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione plays a significant role in biochemical reactions due to its ability to form complexes with various metal ions. These complexes can influence the activity of enzymes and proteins. For instance, it forms complexes with Er(3+) ions, which exhibit thermally activated slow relaxation of magnetization under a zero direct-current field . This property makes it useful in studying the interactions between metal ions and biomolecules. Additionally, this compound can be used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents, which further interact with enzymes and proteins in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can modulate the activity of metalloproteins and enzymes involved in critical cellular processes. For example, its interaction with Er(3+) ions can affect the cellular redox state and oxidative stress responses . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with metal ions and form stable complexes. These complexes can inhibit or activate enzymes by altering their conformation and catalytic activity. For instance, the formation of Er(3+) complexes with this compound can lead to the inhibition of certain enzymes involved in oxidative stress responses . Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways that respond to changes in the cellular redox state.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its interactions with metal ions and other biomolecules can lead to gradual changes in its activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in gene expression, enzyme activity, and metabolic flux over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects such as oxidative stress, cellular damage, and toxicity . These threshold effects are important for determining the safe and effective use of the compound in biochemical research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, its interaction with Er(3+) ions can affect the activity of enzymes involved in redox reactions, leading to changes in the cellular redox state and oxidative stress responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters and can accumulate in certain cellular compartments . These interactions can affect its localization and activity within cells, influencing its overall biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function can vary depending on its localization, with different effects observed in different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione can be synthesized through several methods. One common method involves the reaction of pivaloyl chloride with trifluoroacetic acid in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione has several scientific research applications:

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2,4-pentanedione
  • Hexafluoroacetylacetone
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 2,2,6,6-Tetramethyl-3,5-heptanedione

Comparison: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is unique due to its specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it forms more stable metal complexes and exhibits different reactivity patterns, making it valuable in specialized applications .

Properties

IUPAC Name

1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPKYBMUQDZTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066827
Record name 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl-
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22767-90-4
Record name 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22767-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivaloyltrifluoroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022767904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: TFMHD is a β-diketone with a molecular formula of C8H11F3O2 and a molecular weight of 196.17 g/mol. Its structure features two carbonyl groups separated by a single carbon atom, with three fluorine atoms attached to one of the terminal methyl groups.

A: TFMHD exists predominantly in the cis-enol form, stabilized by a strong intramolecular hydrogen bond (IHB) [, , ]. The strength of this IHB is influenced by the electron-withdrawing effect of the trifluoromethyl group, making the enolic proton more acidic and strengthening the hydrogen bond [].

ANone: Fluorination in β-diketonate ligands like TFMHD influences several properties:

  • Volatility: Fluorination enhances volatility, beneficial for gas chromatography and chemical vapor deposition applications [, , , ].
  • Luminescence: While fluorination can reduce non-radiative quenching of erbium(III) emission [], increasing the fluorinated chain length can decrease the intensity of the (2F5/22F7/2) transition at around 980 nm and the excited state lifetime [].
  • Antenna Effect: Fluorination can impact the efficiency of the antenna effect, the energy transfer from ligands to the central metal ion. For example, in erbium(III) complexes, specific fluorinated β-diketonates combined with 5-nitro-1,10-phenanthroline as an ancillary ligand led to complete quenching of the ligand-associated visible emission, favoring energy transfer to the Er3+ ion [].

A: TFMHD acts as a chelating ligand, forming stable complexes with various metal ions, including copper(II), nickel(II), cerium(IV), erbium(III), lanthanum(III), and zinc(II) [, , , , , ]. These complexes find applications in:

  • Gas Chromatography: The volatility of TFMHD complexes, especially with copper(II) and nickel(II), allows for their separation and detection at picogram levels using electron-capture detectors [].
  • Chemical Vapor Deposition: Volatile TFMHD-containing complexes like [Ni(Q)La(dik)3] (where H2Q = condensation product of 1,2-diaminoethane with salicylic aldehyde or pentane-2,4-dione, and Hdik = TFMHD) are studied as single-source precursors for depositing thin films of materials like LaNiO3 [].
  • Luminescent Materials: TFMHD-based ternary europium(III) complexes show promising luminescent properties, with potential applications in optical devices [].

A: Mass spectrometry studies of TFMHD complexes, particularly with cerium(IV), reveal interesting fragmentation patterns. These studies highlight the tendency of cerium to exhibit both +4 and +3 oxidation states []. Notably, aromatic ligands can reduce Ce(IV) to Ce(III), leading to fragmentation patterns similar to other trivalent lanthanide complexes, dominated by fluorine rearrangement from the ligand to the metal center [].

A: The reaction of TFMHD with ethane-1,2-diamine can produce three possible isomeric tetradentate Schiff bases. Two of these isomers have been successfully isolated and characterized using infrared spectroscopy, 1H and 19F NMR spectroscopy, and mass spectrometry []. Chromatographic techniques, particularly column chromatography with silica gel, effectively separate these isomers [].

A: TFMHD serves as a ligand in synthesizing erbium(III) complexes investigated for their SMM properties. For instance, [Er(tpm)3(bipy)] (where Htpm = TFMHD and bipy = 2,2′-bipyridine) displays slow magnetic relaxation under specific conditions []. Understanding the magnetic behavior of such complexes is crucial for developing new molecule-based magnetic materials.

A: Zinc complexes containing TFMHD and NNO ketoiminate ligands show promise as catalysts for the ring-opening polymerization (ROP) of L-lactide to produce polylactic acid (PLA) []. These complexes exhibit good control over the polymerization, yielding PLA with controlled molecular weights and narrow molecular weight distributions. The structure of the ketoiminate ligand influences the catalytic activity, with electron-rich zinc centers exhibiting higher activity [].

A: Computational studies using Density Functional Theory (DFT) have been employed to investigate the molecular structure, conformation, and intramolecular hydrogen bonding of TFMHD [, ]. These studies provide valuable insights into the electronic structure and properties of TFMHD and guide further experimental investigations.

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